REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH:4]=O.O.C(=O)([O-])[O-].[K+].[K+].[C:15]([O:18][CH2:19][CH3:20])(=[O:17])[CH3:16]>O1CCCC1>[CH3:7][O:6][CH:3]([O:2][CH3:1])[CH:4]=[CH:16][C:15]([O:18][CH2:19][CH3:20])=[O:17] |f:2.3.4|
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
COC(C=O)OC
|
Name
|
triethylphosphonoacetate
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Pour
|
Type
|
WASH
|
Details
|
wash with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=CC(=O)OCC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |